molecular formula C24H23N3O5S B2677247 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide CAS No. 941926-57-4

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2677247
CAS RN: 941926-57-4
M. Wt: 465.52
InChI Key: ZSNXEYGFWXWXKM-UHFFFAOYSA-N
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Description

“N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed based on IR, 1H, 13C NMR and mass spectral data . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives are diverse and complex. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antitumor Properties

The compound exhibits potential antitumor properties. Coenzyme Q0, a simple derivative, has been found to inhibit metastasis in breast, skin (melanoma), and ovarian cancer in mice . Further research could explore its efficacy against specific cancer cell lines and mechanisms of action.

Synthesis of Methoxy-Analogues of Coenzymes Q

The compound serves as an intermediate for synthesizing methoxy-analogues of coenzymes Q. These analogues can have substituents with various chain lengths. The synthesis is based on natural polyalkoxyallylbenzene apiol, which can be isolated from parsley and dill seeds . Investigating the structure-activity relationship of these analogues could provide insights into their biological effects.

Quinone Synthesis

The compound plays a role in quinone synthesis. Apiol aldehyde, obtained from apiol (isolated from parsley essential oil), can be oxidized to the corresponding phenol and then to quinone. This pathway allows for the production of coenzyme Q analogs with methoxy, methylenedioxy, methyl, and alkyl substituents in the ring . Further studies can explore the properties of these quinones and their potential applications.

Cytotoxic Activity

Given its structural features, the compound may exhibit cytotoxic activity. A structure-activity relationship study suggests that the nature of substituents on the C-5 phenyl ring of related 1,3,4-thiadiazoles significantly influences their cytotoxic properties . Investigating its cytotoxic effects on specific cell lines could provide valuable information.

Pharmacological Activity

Indole derivatives, including this compound, have diverse biological and clinical applications. For instance, indole-3-acetic acid (a related compound) acts as a plant hormone produced from tryptophan in higher plants . Exploring the pharmacological potential of this compound could reveal additional applications.

Novel Synthetic Approaches

Researchers can explore novel synthetic approaches for this compound. Standardizing reaction conditions using both conventional and microwave-assisted methods may enhance its synthesis . Investigating alternative routes and optimizing yields could be valuable.

Mechanism of Action

The mechanism of action of thiazole derivatives can vary depending on their specific structure and the biological target. For example, some thiazole derivatives have been found to inhibit COX-1 and COX-2, key enzymes involved in inflammation .

Safety and Hazards

The safety and hazards of a specific compound depend on its structure and properties. Some thiazole derivatives have been evaluated for anti-inflammatory activity and were considered safe .

Future Directions

Thiazoles have been the focus of much research due to their diverse biological activities. Future research could focus on the design and development of new thiazole derivatives with improved properties and lesser side effects .

properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S/c1-29-17-11-12-19(31-3)22-20(17)26-24(33-22)27(14-15-8-5-6-13-25-15)23(28)16-9-7-10-18(30-2)21(16)32-4/h5-13H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNXEYGFWXWXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide

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